

Application Notes and Protocols for In Vitro Stability Assessment of DEG-77

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Compound of Interest

Compound Name: DEG-77

Cat. No.: B12377940

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Introduction

DEG-77 is a novel molecular glue degrader that targets Casein Kinase 1 α (CK1 α) and the zinc finger protein Helios (IKZF2) for degradation via the cereblon E3 ligase complex.[1][2][3] It has demonstrated potent antiproliferative effects in acute myeloid leukemia (AML) and ovarian cancer models.[1][3][4] Early assessment of a drug candidate's stability is crucial for its development, as it influences pharmacokinetic properties such as bioavailability, half-life, and clearance.[5][6][7] This document provides detailed protocols for assessing the in vitro chemical and metabolic stability of **DEG-77**.

In vitro stability assays are designed to predict a compound's fate in vivo.[5][6][8] Chemical stability assays evaluate the intrinsic stability of a compound under various pH and simulated physiological conditions, while metabolic stability assays determine its susceptibility to enzymatic degradation, primarily in the liver.[9][10][11] Data from these assays are essential for optimizing lead compounds and selecting candidates with favorable drug-like properties for further development.[5][12]

Data Presentation

The stability of **DEG-77** is assessed by measuring the percentage of the parent compound remaining over time. Key parameters derived from these studies include the half-life ($t_{1/2}$) and the in vitro intrinsic clearance (CL_{int}).[7][8]

Table 1: Summary of **DEG-77** Metabolic Stability in Human Liver Microsomes

Parameter	Value	Units
Test System	Human Liver Microsomes	-
DEG-77 Concentration	1	μM
Microsomal Protein	0.5	mg/mL
Incubation Time	0, 5, 15, 30, 60	min
Half-Life (t _{1/2})	> 30	min
Intrinsic Clearance (CL _{int})	< 5.42	μL/min/mg

Note: The data presented here is a hypothetical representation based on published information indicating good metabolic stability for **DEG-77**.[\[1\]](#)

Table 2: Summary of **DEG-77** Chemical Stability in Physiological Buffers

Buffer System	pH	Incubation Time (hours)	% DEG-77 Remaining (Mean ± SD)
Simulated Gastric Fluid (SGF)	1.2	2	98.2 ± 1.5
Simulated Intestinal Fluid (SIF)	6.8	2	99.1 ± 0.8
Phosphate Buffered Saline (PBS)	7.4	24	97.5 ± 2.1

Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes

This assay determines the rate of metabolism of **DEG-77** by cytochrome P450 (CYP) enzymes present in human liver microsomes.^{[7][10][11]}

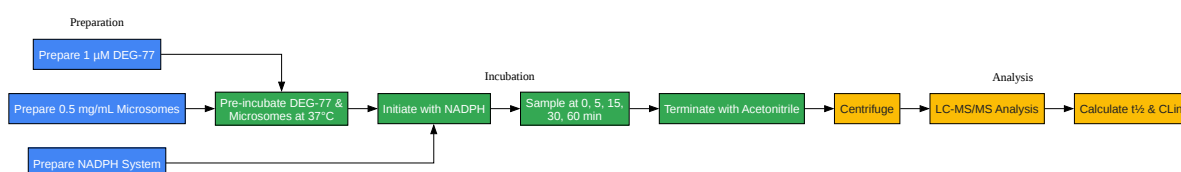
Materials:

- **DEG-77**
- Human Liver Microsomes (pooled)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- 0.1 M Phosphate Buffer (pH 7.4)
- Acetonitrile (containing an appropriate internal standard)
- Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
- 96-well incubation plates
- Incubator shaker (37°C)
- LC-MS/MS system

Procedure:

- Prepare a 1 µM working solution of **DEG-77** in 0.1 M phosphate buffer.
- Prepare the human liver microsome suspension to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.
- Add the **DEG-77** working solution to the incubation plate.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

- At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
- Include negative control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
- Centrifuge the plates to precipitate proteins.
- Transfer the supernatant to a new 96-well plate for analysis.
- Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of **DEG-77**.
- Calculate the percentage of **DEG-77** remaining at each time point relative to the 0-minute time point.
- Determine the half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) from the rate of disappearance of **DEG-77**.



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Metabolic Stability Experimental Workflow

Protocol 2: Chemical Stability in Physiological Buffers

This protocol assesses the stability of **DEG-77** in solutions that mimic the pH conditions of the gastrointestinal tract and physiological pH.^{[9][13][14]}

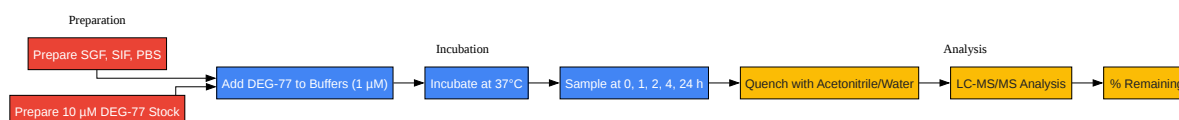
Materials:

- **DEG-77**
- Simulated Gastric Fluid (SGF, pH 1.2)
- Simulated Intestinal Fluid (SIF, pH 6.8)
- Phosphate Buffered Saline (PBS, pH 7.4)
- Acetonitrile
- Control compound (e.g., a compound with known pH-dependent instability)
- 96-well plates
- Incubator (37°C)
- LC-MS/MS system

Procedure:

- Prepare a 10 µM stock solution of **DEG-77** in a suitable solvent (e.g., DMSO).
- Add the **DEG-77** stock solution to each buffer (SGF, SIF, and PBS) to a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.
- Incubate the plates at 37°C.
- At specified time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot from each well.
- Immediately dilute the aliquot with a mixture of acetonitrile and water (1:1) to stop any further degradation.

- Analyze the samples using a validated LC-MS/MS method to determine the concentration of **DEG-77**.
- Calculate the percentage of **DEG-77** remaining at each time point relative to the 0-hour time point.



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Chemical Stability Experimental Workflow

Protocol 3: Plasma Stability Assay

This assay evaluates the stability of **DEG-77** in the presence of plasma enzymes.[15][16][17]

Materials:

- **DEG-77**
- Pooled plasma (human, mouse, rat)
- Control compound (e.g., a compound known to be unstable in plasma, like procaine)
- Acetonitrile with internal standard
- 96-well plates
- Water bath or incubator (37°C)

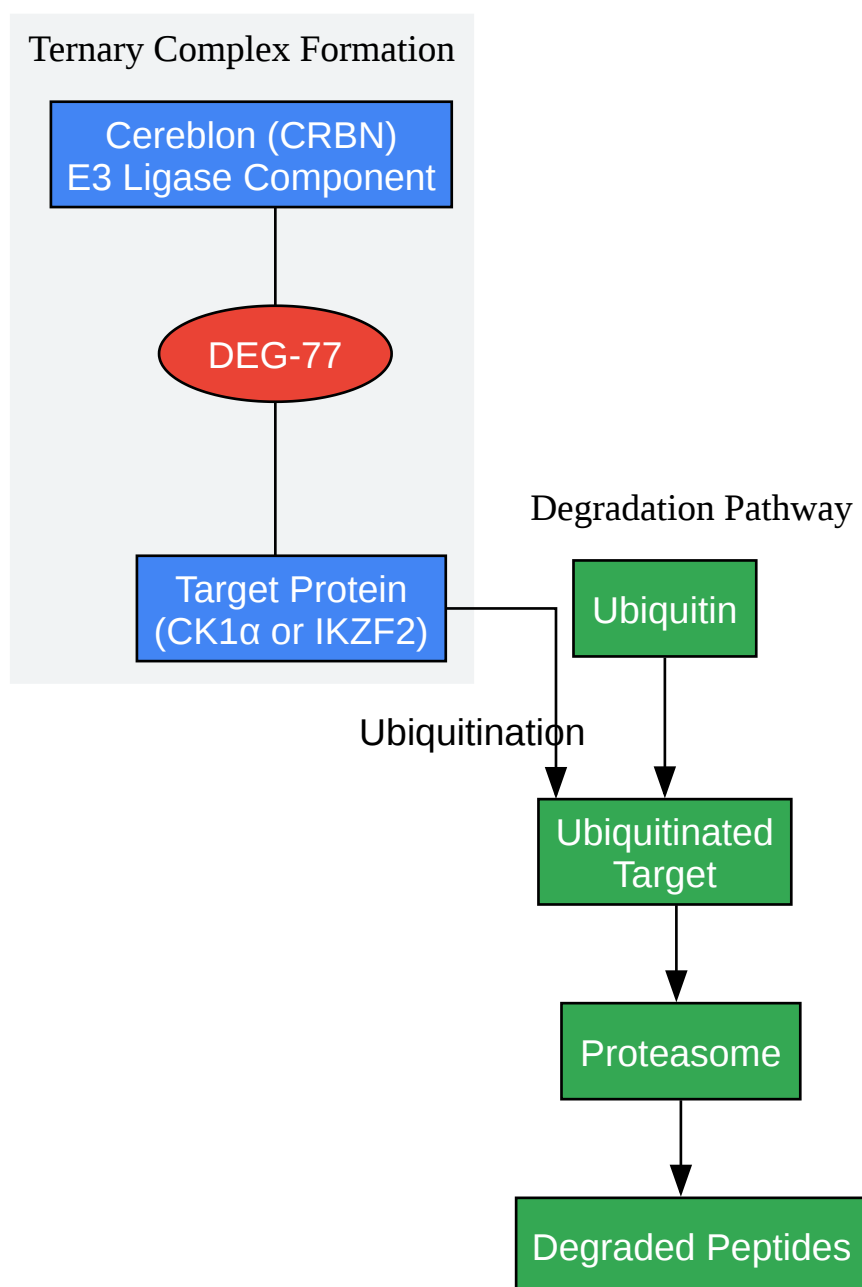
- LC-MS/MS system

Procedure:

- Prepare a 1 μ M working solution of **DEG-77**.
- Pre-warm the plasma to 37°C.
- Add the **DEG-77** working solution to the pre-warmed plasma.
- Incubate the mixture at 37°C.
- At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma mixture.
- Terminate the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
- Vortex and centrifuge the samples to precipitate plasma proteins.
- Transfer the supernatant for LC-MS/MS analysis.
- Quantify the remaining **DEG-77** and calculate the percentage remaining relative to the 0-minute time point to determine the half-life.

Signaling Pathway Context

DEG-77 functions by inducing the degradation of its target proteins, CK1 α and IKZF2. This is achieved by forming a ternary complex between the E3 ubiquitin ligase substrate receptor cereblon (CRBN), **DEG-77**, and the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The stability of **DEG-77** is critical for maintaining sufficient concentrations to drive this process effectively.



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DEG-77 Mechanism of Action

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